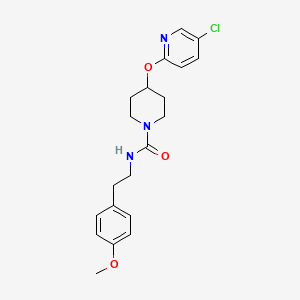
4-((5-chloropyridin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-((5-chloropyridin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H24ClN3O3 and its molecular weight is 389.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-((5-chloropyridin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide is a synthetic compound notable for its complex molecular structure, which includes a piperidine ring and various substituents that suggest potential biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure
The compound features a piperidine ring substituted with:
- A 5-chloropyridine moiety
- A methoxyphenethyl group
These structural elements indicate possible interactions with biological targets, making it a subject of interest in pharmacological research.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structures exhibit diverse biological activities, including:
- Antitumor effects
- Neurotransmitter modulation
- Enzyme inhibition
- Antibacterial properties
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide | Structure | Potential CTPS1 inhibitor |
| 1-(5-chloropentyl)piperidine hydrochloride | Structure | Psychoactive properties |
| 1-(5-chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride | Structure | Antitumor activity |
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
- Antitumor Activity : The structural components may allow for interaction with cancer cell metabolism pathways, potentially leading to apoptosis in malignant cells.
- Antibacterial Properties : The presence of the chloropyridine moiety suggests potential efficacy against various bacterial strains.
Study 1: Antitumor Activity
A study evaluating the antitumor effects of piperidine derivatives found that compounds with similar structures to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Study 2: Enzyme Inhibition
Research on enzyme inhibitors has shown that compounds containing the piperidine nucleus can effectively inhibit AChE and urease. This inhibition is critical for developing treatments for neurodegenerative diseases and managing urea cycle disorders.
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound is essential for its therapeutic application. Preliminary data suggest:
- Absorption : The compound's lipophilicity may enhance its absorption in biological systems.
- Distribution : Its ability to cross the blood-brain barrier could facilitate central nervous system effects.
- Metabolism : Likely undergoes hepatic metabolism, necessitating further studies on metabolic pathways.
Eigenschaften
IUPAC Name |
4-(5-chloropyridin-2-yl)oxy-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3/c1-26-17-5-2-15(3-6-17)8-11-22-20(25)24-12-9-18(10-13-24)27-19-7-4-16(21)14-23-19/h2-7,14,18H,8-13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPZLVYEJQPFAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














